molecular formula C16H15ClF3N3O2 B2985069 3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 958729-36-7

3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione

Cat. No.: B2985069
CAS No.: 958729-36-7
M. Wt: 373.76
InChI Key: CFLXHSWOEMHUEV-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a chemical compound offered for research use as a potential kinase inhibitor scaffold. This compound belongs to a class of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, which are designed and synthesized as targeted therapeutics with high biological activity . Main Applications & Research Value: This class of compounds has demonstrated significant potential in biochemical and pharmacological research, primarily as inhibitors of growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) . Molecular docking and dynamics studies suggest that these derivatives can form stable complexes with the ATP-binding domains of these kinases, which are critical targets in oncology research . Furthermore, research indicates that these molecules can interact with and increase the conductance of bilayer lipid membranes, suggesting a capacity to intercalate into cell membranes . This dual mechanism—targeting specific kinases and affecting membrane properties—makes this chemical class a promising subject for investigating novel anticancer strategies . Mechanism of Action: The proposed mechanism of action for this compound class is the inhibition of key protein kinases involved in cell proliferation and survival signaling pathways. Studies show that these 4-amino-3-chloro-1H-pyrrole-2,5-diones effectively compete with ATP for binding sites on kinases like EGFR and VEGFR2, forming complexes that are more stable than those with the native nucleotide ANP . This inhibition can disrupt hyperactivated signaling pathways in malignant cells, leading to the suppression of tumor growth. Maleimide-based derivatives, which share a core structure with this compound, are well-documented in scientific literature as potent, small-molecule protein kinase inhibitors . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N3O2/c1-21-6-8-22(9-7-21)13-12(17)14(24)23(15(13)25)11-4-2-10(3-5-11)16(18,19)20/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLXHSWOEMHUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Trifluoromethylphenyl Group: This step might involve a Suzuki coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group reacts with a halogenated pyrrole.

    Incorporation of the Methylpiperazinyl Group: This can be done through nucleophilic substitution, where the piperazine derivative reacts with an appropriate leaving group on the pyrrole ring.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring or the pyrrole ring.

    Reduction: Reduction reactions could target the chloro group or the pyrrole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro group or the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce various functional groups.

Scientific Research Applications

3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Potential therapeutic applications, such as in drug development.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below summarizes key structural features, biological activities, and applications of the target compound and its analogs:

Compound Name Key Substituents Molecular Weight Biological Activity/Application References
Target Compound :
3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
1: 4-(Trifluoromethyl)phenyl;
3: Cl;
4: 4-Methylpiperazinyl
~435 (estimated) Potential kinase inhibition/apoptosis modulation*
MI-1 :
1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione
1: 4-Chlorobenzyl;
3: Cl;
4: 3-Trifluoromethylphenylamino
432.78 Apoptosis induction in HCT116 colon cancer cells
Fluoroimide :
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
1: 4-Fluorophenyl;
3: Cl;
4: Cl
260.06 Agricultural fungicide
CAS 321433-54-9 :
1-Benzyl-3-[(4-chlorophenyl)sulfanyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazino-pyrrolidine-2,5-dione
1: Benzyl;
3: (4-Chlorophenyl)sulfanyl;
4: Pyridinyl-piperazinyl
595.46 Not specified (structural complexity suggests kinase targeting)
CAS 6158-04-9 :
3-Chloro-1-(2,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrrole-2,5-dione
1: 2,4-Dimethylphenyl;
3: Cl;
4: 4-Phenylpiperazinyl
395.88 Unknown (piperazine suggests CNS or kinase activity)

*Inferred from structural analogs; direct biological data for the target compound is unavailable in provided evidence.

Key Findings from Comparative Studies

A. Substituent-Driven Activity
  • Trifluoromethylphenyl vs. Chlorobenzyl (MI-1): MI-1’s 4-chlorobenzyl group at position 1 and anilino group at position 4 confer specificity for mitochondrial apoptosis pathways in cancer cells, evidenced by caspase-3 activation and Bcl-2 suppression . The target compound’s 4-methylpiperazinyl group may enhance solubility and alter target selectivity compared to MI-1’s anilino moiety.
  • Piperazinyl vs. Halogen Substituents (Fluoroimide): Fluoroimide’s dichloro and fluorophenyl groups render it suitable as a pesticide, likely due to electrophilic reactivity with fungal proteins .
B. Molecular Weight and Complexity
  • Higher molecular weight analogs (e.g., CAS 321433-54-9 at 595.46 g/mol) may face bioavailability challenges, whereas the target compound (~435 g/mol) and MI-1 (432.78 g/mol) align with Lipinski’s rule-of-five, favoring drug-likeness .

Biological Activity

3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article delves into its synthesis, biological activity, and the mechanisms through which it exerts its effects.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 3,4-dichloro-1H-pyrrole-2,5-dione with various amines. The presence of the piperazine ring and trifluoromethyl group enhances its pharmacological properties.

Antitumor Properties

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor activity. Specifically, studies have shown that 3-chloro derivatives can inhibit the growth of various cancer cell lines:

  • Cell Lines Tested : HCT-116, SW-620, and Colo-205.
  • GI50 Values : Approximately 1.01.6×108M1.0-1.6\times 10^{-8}M .

These compounds have demonstrated the ability to inhibit tumor growth in vivo in chemically induced colon cancer models .

The biological activity of this compound is primarily attributed to its interaction with key cellular targets:

  • EGFR and VEGFR2 Inhibition : Molecular docking studies suggest that this compound can form stable complexes with the ATP-binding domains of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are critical in cancer proliferation and angiogenesis .
  • Membrane Interaction : The compound has been shown to interact with lipid bilayer membranes, potentially disrupting their integrity and altering cell signaling pathways .

Study 1: Antiproliferative Activity

In a study focused on antiproliferative activity, several derivatives were synthesized and tested for their ability to inhibit cell proliferation. The findings indicated that modifications in side groups significantly influenced biological activity, highlighting the importance of structural characteristics in drug design .

Study 2: In Vivo Tumor Model

In another investigation, the compound was tested in a rat model for chemically induced colon cancer. Results demonstrated a marked reduction in tumor size compared to control groups, suggesting strong potential for therapeutic applications .

Data Summary Table

Parameter Value
Molecular Formula C18H20ClF3N4O2
Molecular Weight 396.82 g/mol
GI50 (HCT116) 1.01.6×108M1.0-1.6\times 10^{-8}M
Target Receptors EGFR, VEGFR2
In Vivo Model Rat colon cancer model

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